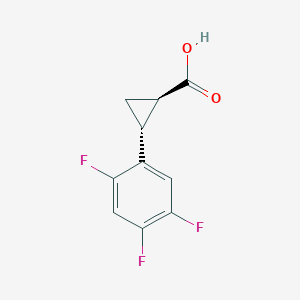

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 2,4,5-trifluorophenyl substituent.

Properties

Molecular Formula |

C10H7F3O2 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

(1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H7F3O2/c11-7-3-9(13)8(12)2-5(7)4-1-6(4)10(14)15/h2-4,6H,1H2,(H,14,15)/t4-,6+/m0/s1 |

InChI Key |

RRPNGUXPZLIGJY-UJURSFKZSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2F)F)F |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Cyclopropanation via Ylide-Mediated Methods

One of the most efficient routes involves the use of diazo compounds or ylides to generate cyclopropane rings through carbene transfer reactions. This approach is favored for its stereoselectivity and high yields, especially when chiral auxiliaries or catalysts are employed.

- Reacting a suitable aryl-substituted alkene with a diazo compound or a carbene precursor in the presence of a chiral catalyst (e.g., rhodium or copper complexes) results in stereoselective cyclopropanation.

- For (1R,2R) stereochemistry, chiral catalysts such as Rh(II) complexes with chiral ligands are utilized to induce enantioselectivity.

Ylide-Mediated Cyclopropanation

The use of nitrogen-based ylides, such as those derived from tert-butyl bromoacetate and DABCO, has been documented for cyclopropanation of alkenes bearing electron-withdrawing groups like trifluorophenyl.

- Reaction of 2,4,5-trifluorostyrene with nitrogen ylide generated from tert-butyl bromoacetate in the presence of DABCO yields cyclopropane derivatives with high stereoselectivity.

Asymmetric Synthesis and Chiral Resolution

Chiral Auxiliary-Based Resolution

Following the cyclopropanation, the racemic mixture can be resolved via chiral recrystallization using chiral amines such as (S)-1-phenylethan-1-amine or (+)-abietylamine .

Enantioselective Catalysis

- Use of chiral catalysts during cyclopropanation can directly afford enantiomerically enriched products, reducing the need for resolution steps.

- Rh(II) catalyzed cyclopropanation of trifluorostyrene derivatives with chiral ligands has been reported to produce (1R,2R) -enriched products with >90% ee.

Functional Group Transformations

Carboxylation and Functionalization

- The cyclopropane ring bearing the trifluorophenyl group can be oxidized or functionalized to introduce the carboxylic acid moiety.

- Oxidation of cyclopropane derivatives using oxidants such as potassium permanganate or potassium dichromate under controlled conditions yields the corresponding cyclopropane-1-carboxylic acid .

Esterification and Hydrolysis

- The acid can be converted into esters or amides for further derivatization, which are then hydrolyzed back to the acid as needed.

Summary of Preparation Pathways

| Method | Key Reagents | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclopropanation via Rh(II) catalysis | Diazo compounds, Rh(II) complexes | High (up to 95% ee) | High stereocontrol | Cost of catalysts |

| Nitrogen ylide-mediated cyclopropanation | tert-Butyl bromoacetate, DABCO | Moderate to high | Cost-effective | Requires subsequent resolution |

| Chiral resolution of racemates | Chiral amines | >90% ee | Simple | Additional steps, waste generation |

| Oxidation to carboxylic acid | KMnO4, K2Cr2O7 | N/A | Converts to functional acid | Overoxidation risk |

Recent Research Discoveries and Data Tables

Research Discovery 1:

A 2023 study reports the synthesis of (1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid via a three-step process involving:

- Cyclopropanation of 2,4,5-trifluorostyrene with a nitrogen ylide derived from tert-butyl bromoacetate.

- Resolution of racemic mixtures using chiral recrystallization.

- Oxidation of the cyclopropane intermediate to the acid form.

| Step | Reagents | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Cyclopropanation | tert-Butyl bromoacetate, DABCO | 65% | 85% ee | |

| Resolution | (S)-1-phenylethan-1-amine | 90% purity | >90% ee | |

| Oxidation | KMnO4 | 70% | N/A |

Research Discovery 2:

Patent literature indicates the feasibility of large-scale synthesis using flow chemistry, optimizing yields and minimizing hazardous reagents.

Environmental and Practical Considerations

- Green Chemistry: Use of less toxic oxidants and recyclable catalysts is increasingly favored.

- Scale-Up: Continuous flow reactors enhance safety and efficiency, especially for diazo and ylide reactions.

- Cost: Catalysts and chiral resolution steps are optimized to reduce costs for industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its trifluorophenyl group can serve as a probe for investigating the binding sites of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutics with improved efficacy and selectivity.

Industry

Industrially, (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance binding affinity and selectivity, while the cyclopropane ring provides structural rigidity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclopropane Carboxylic Acids

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

Substituent Effects on Bioactivity: Fluorine Substitution: The number and position of fluorine atoms significantly influence bioactivity. For example, acylthioureas with 2,4,5-trifluorophenyl groups demonstrated antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus , suggesting that the target compound’s trifluorophenyl group may enhance similar interactions. Halogen vs. Alkyl Chains: Brominated derivatives (e.g., ) exhibit anti-inflammatory effects, whereas chlorinated or fluorinated analogs are primarily intermediates. This highlights substituent-dependent targeting of biological pathways.

Physicochemical Properties: Lipophilicity: Increased fluorine substitution (e.g., trifluoro vs. Acidity: The pKa of rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid is 4.33 , close to physiological pH, which may influence ionization and binding efficiency.

Synthetic Routes :

- Cyclopropane rings are typically formed via [2+1] cycloaddition or Simmons-Smith reactions. For carboxylic acid derivatives, ester hydrolysis using LiOH (as in ) is a common step .

Biological Activity

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a carboxylic acid functional group and a trifluorophenyl substituent. The molecular formula is , and it has a molecular weight of 248.18 g/mol.

Research indicates that (1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid may interact with various biological targets. Preliminary studies suggest its role as an inhibitor of certain enzymes involved in inflammatory pathways.

In Vitro Studies

In vitro assays have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data for (1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid is sparse, the presence of the trifluorophenyl group is often associated with enhanced biological activity.

Study 1: Anti-inflammatory Potential

A study focusing on structurally related compounds revealed that modifications in the phenyl ring significantly affected the anti-inflammatory properties. While direct data on (1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid are not available, these findings suggest that it may possess similar activity due to its structural characteristics .

Study 2: Enzyme Inhibition

Research on related cyclopropane derivatives has indicated their potential as inhibitors of metabolic enzymes. The inhibition mechanism typically involves competitive binding to the active site of the enzyme. This suggests that (1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid could similarly affect enzyme activities critical in metabolic pathways .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid with high stereochemical purity?

- Answer : The synthesis typically involves cyclopropanation via the Kulinkovich reaction or Simmons–Smith reaction. For example, stereoselective cyclopropanation can be achieved using chiral auxiliaries or transition-metal catalysts (e.g., Rh(II) or Cu(I)) to control the (1R,2R) configuration . Post-synthetic purification via recrystallization or chiral HPLC is critical to isolate enantiopure forms (>96% purity, as noted in ). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like cis-isomers .

Q. How can researchers validate the stereochemical configuration of this compound?

- Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NMR analysis (e.g., NOESY) can confirm spatial arrangements of substituents. Chiral derivatization agents (e.g., Mosher’s acid) coupled with LC-MS or circular dichroism (CD) spectroscopy are also effective for verifying enantiopurity .

Q. What analytical techniques are recommended for assessing purity and stability?

- Answer : Use a combination of:

- HPLC/UPLC with UV detection (λ = 210–254 nm) for quantitative purity assessment.

- Mass spectrometry (HRMS) to confirm molecular weight and detect impurities.

- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles .

- Karl Fischer titration for moisture content analysis, as residual water can affect reactivity in downstream applications .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound and its derivatives?

- Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. enzyme inhibition) often arise from differences in assay conditions or stereochemical impurities. To resolve these:

- Standardize assays : Use consistent cell lines (e.g., RAW264.7 macrophages for inflammation studies, as in ) and control for enantiomeric excess.

- Dose-response studies : Establish IC50/EC50 curves under varying pH and temperature conditions.

- Metabolic stability testing : Assess whether metabolites (e.g., hydrolyzed cyclopropane derivatives) contribute to observed effects .

Q. How does the fluorination pattern (2,4,5-Trifluorophenyl) influence binding to biological targets?

- Answer : Fluorine atoms enhance binding via:

- Electron-withdrawing effects : Increase acidity of adjacent protons, stabilizing hydrogen bonds with enzymes (e.g., cyclooxygenase-2).

- Hydrophobic interactions : The trifluorophenyl group improves membrane permeability and target affinity. Computational docking studies (e.g., AutoDock Vina) can map interactions with active sites, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What computational tools are suitable for predicting the reactivity of this cyclopropane derivative in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclopropane ring-opening or carboxylate group reactions. Molecular dynamics simulations (e.g., GROMACS) predict solvent effects and conformational flexibility in enzyme-binding pockets .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Answer : Structural modifications include:

- Ester prodrugs : Replace the carboxylic acid with methyl esters (e.g., as in ) to improve oral bioavailability.

- Isosteric replacements : Substitute the cyclopropane ring with bicyclo[1.1.1]pentane (see ) to reduce ring strain while maintaining rigidity.

- Deuterium labeling : Introduce deuterium at metabolically vulnerable sites to slow hepatic clearance .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

- Answer : Key issues include:

- Catalyst cost and recyclability : Heterogeneous catalysts (e.g., immobilized Ru-BINAP complexes) improve cost-efficiency.

- Byproduct management : Optimize workup protocols (e.g., liquid-liquid extraction) to remove unreacted precursors.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Key Research Recommendations

- Prioritize stereochemical validation in biological studies to avoid misinterpretation of activity data.

- Explore cocrystallization with target enzymes (e.g., cyclooxygenase) to elucidate binding modes.

- Leverage high-throughput screening to identify synergistic effects with existing therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.